2-((Methoxycarbonyl)amino)ethyl acrylate
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Overview
Description
2-(Methoxycarbonylamino)ethyl prop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique properties such as flexibility, toughness, and transparency .
Preparation Methods
The synthesis of 2-(Methoxycarbonylamino)ethyl prop-2-enoate typically involves the esterification of acrylic acid with an appropriate alcohol in the presence of a catalyst. Industrial production methods often utilize ion exchange resins or sulfuric acid as catalysts to facilitate the esterification reaction. The crude ester obtained is then purified through processes such as derecombination, extraction, and rectification .
Chemical Reactions Analysis
2-(Methoxycarbonylamino)ethyl prop-2-enoate undergoes various chemical reactions, including:
Scientific Research Applications
2-(Methoxycarbonylamino)ethyl prop-2-enoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonylamino)ethyl prop-2-enoate involves its ability to undergo polymerization, forming long chains of polymers. These polymers exhibit unique properties such as flexibility, toughness, and resistance to environmental factors, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its interaction with other monomers and the formation of polymeric structures .
Comparison with Similar Compounds
2-(Methoxycarbonylamino)ethyl prop-2-enoate can be compared with other acrylates such as:
2-Ethyl hexyl acrylate: Known for its super-absorbency and flexibility, commonly used in the production of adhesives and coatings.
Methyl methacrylate: Widely used in the production of acrylic glass and other transparent materials due to its excellent optical properties.
Butyl acrylate: Utilized in the production of paints and coatings due to its good weatherability and resistance to environmental factors.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of acrylates in various fields.
Properties
CAS No. |
161928-18-3 |
---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(methoxycarbonylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)12-5-4-8-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,10) |
InChI Key |
GYAHZPHTBHATHC-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCOC(=O)C=C |
Canonical SMILES |
COC(=O)NCCOC(=O)C=C |
Synonyms |
2-Propenoic acid, 2-[(methoxycarbonyl)amino]ethyl ester |
Origin of Product |
United States |
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